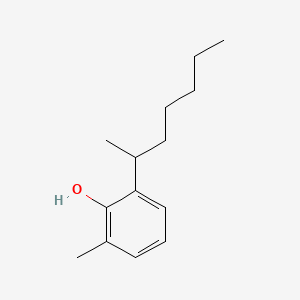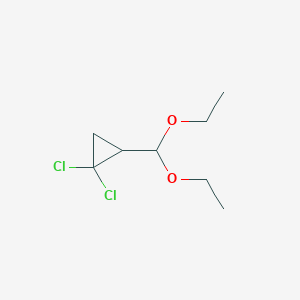
1,1-Dichloro-2-(diethoxymethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-(diethoxymethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane typically involves the reaction of an alkene with a halogenated carbene. One common method is the reaction of dichlorocarbene with an appropriate alkene under controlled conditions. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives .
Scientific Research Applications
1,1-Dichloro-2-(diethoxymethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. The presence of the diethoxymethyl group can influence its reactivity and interaction with different pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but with different substitution patterns.
1,1-Dichloro-2-methylcyclopropane: Another dichlorinated cyclopropane with a methyl group instead of a diethoxymethyl group.
1,1-Dibromo-2-(diethoxymethyl)cyclopropane: A brominated analog with similar reactivity but different halogen atoms
Uniqueness: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane is unique due to the presence of the diethoxymethyl group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
41862-77-5 |
|---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
1,1-dichloro-2-(diethoxymethyl)cyclopropane |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-11-7(12-4-2)6-5-8(6,9)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
UTPGDLPPKWPNBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC1(Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


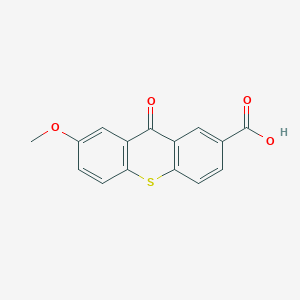

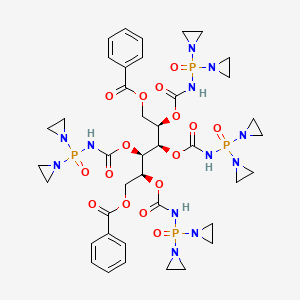
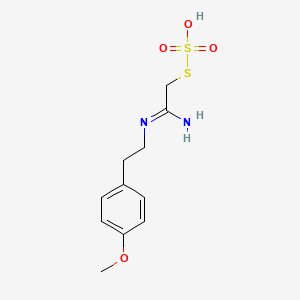
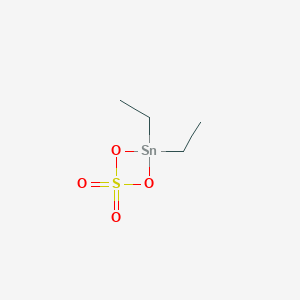
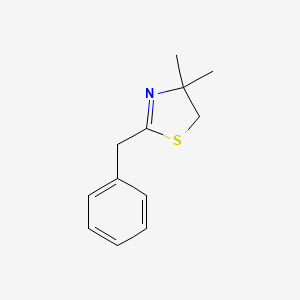

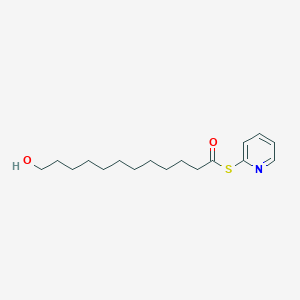
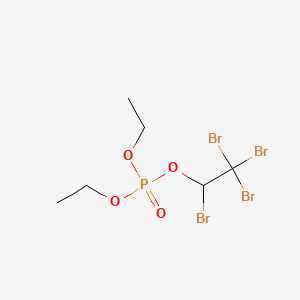

methanone](/img/structure/B14651417.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

